H-Phe-phe-ome hcl

Description

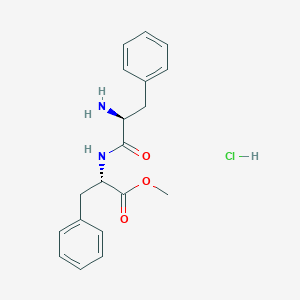

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl (2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3.ClH/c1-24-19(23)17(13-15-10-6-3-7-11-15)21-18(22)16(20)12-14-8-4-2-5-9-14;/h2-11,16-17H,12-13,20H2,1H3,(H,21,22);1H/t16-,17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVAWZIWMXQMICB-QJHJCNPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Investigative Paradigms in Biochemical and Biological Systems Utilizing H Phe Phe Ome Hcl

Studies on Protein Interactions and Peptide-Ligand Binding

The investigation of how peptides interact with proteins and other ligands is fundamental to understanding biological signaling and designing new therapeutics. H-Phe-Phe-OMe HCl and its related structures are utilized as model compounds in these studies.

Molecular recognition involves specific non-covalent interactions between molecules, such as hydrogen bonding, electrostatic forces, hydrophobic interactions, and cation-π interactions. The recognition of amino acid esters by synthetic receptors provides a simplified model for understanding more complex biological systems.

In one study, the binding affinity of a glucose-based synthetic receptor was tested against various amino acid methyl ester hydrochlorides, including H-Phe-OMe HCl. mdpi.com The study measured the association constants (Kₐ) in different solvents to understand the forces driving complex formation. For H-L/D-Phe-OMe, the measured affinity and selectivity were lower than for other amino acid esters like valine, a result attributed to the use of a co-solvent (DMSO) which can weaken the key interactions between the host and guest molecules. mdpi.com Specifically, highly coordinating solvents can attenuate the crucial attractive interactions between the ammonium (B1175870) cation of the peptide ester and the receptor. mdpi.com The binding mode for amino acid esters to this type of receptor is proposed to be a combination of electrostatic and hydrogen-bonding interactions involving the ammonium cation and carbonyl oxygen, respectively. mdpi.com The two phenyl groups in this compound also introduce the possibility of π-π stacking and cation-π interactions, which are significant in the recognition of ammonium ions.

Table 1: Binding Affinities of a Glucose-Based Receptor with Amino Acid Methyl Esters

| Guest Compound | Association Constant for L-enantiomer (Kₐˡ) in M⁻¹ | Enantioselectivity (Kₐˡ/Kₐᵈ) | Solvent |

|---|---|---|---|

| H-Phe-OMe HCl | 315 | 1.5:1 | CDCl₃ / 10% DMSO-d₆ |

| H-Val-OMe HCl | 977 | 4.7:1 | CDCl₃ |

| H-Ala-OMe HCl | 707 | 2.5:1 | CDCl₃ |

Data sourced from a study on chiral recognition by a glucose-based receptor. mdpi.com

Computational methods are indispensable for visualizing and analyzing the dynamic interactions between peptides and their binding partners at an atomic level. nih.gov Techniques such as molecular docking and molecular dynamics (MD) simulations are used to predict the binding poses and stability of peptide-ligand complexes. researchgate.net

For a compound like this compound, computational modeling can elucidate several key features. Docking studies can predict the most likely conformation of the dipeptide within a protein's active or allosteric site. Following docking, MD simulations can be run to observe the dynamic behavior of the complex over time, revealing the stability of the interactions and conformational changes in both the peptide and the protein. researchgate.net

Research into Enzyme Activity and Catalytic Mechanisms

This compound and related compounds are frequently used as substrates to probe the activity, specificity, and catalytic mechanisms of various enzymes, particularly proteases and peptidases.

The compound serves as a substrate in enzyme-catalyzed reactions, including peptide synthesis and hydrolysis. An aminopeptidase (B13392206) from Streptomyces septatus TH-2 (SSAP) was shown to catalyze the synthesis of phenylalanyl-phenylalanine methyl ester from free phenylalanine and phenylalanine methyl ester (Phe-OMe) in a methanol-rich environment. capes.gov.bracs.org The enzyme demonstrated broad specificity and the reaction reached equilibrium after converting over 50% of the free phenylalanine into the dipeptide product. capes.gov.br

In another example, the protease papain was used to chemoenzymatically synthesize oligo-phenylalanine nanoparticles from H-Phe-OMe HCl. The study optimized various reaction parameters to maximize the yield, providing insights into the enzyme's kinetics with this specific substrate.

Table 2: Optimized Conditions for Papain-Catalyzed Oligomerization of H-Phe-OMe HCl

| Parameter | Optimal Value |

|---|---|

| Substrate Concentration | 200 mg/mL |

| Temperature | 40 °C |

| pH | 8.0 |

| Reaction Time | 3 hours |

| Co-solvent (DMSO) | 15% (v/v) |

Furthermore, H-Phe-OMe HCl is a common acyl acceptor in protease-catalyzed peptide synthesis. For example, thermolysin catalyzes the formation of Z-Ala-Phe-OMe from Z-Ala-OH and H-Phe-OMe HCl. The resulting dipeptide ester can then be a substrate for other enzymes, such as α-chymotrypsin, which catalyzes the hydrolysis of the ester bond.

Dipeptides and their ester derivatives are widely investigated as potential enzyme inhibitors. Research into diastereomers of phenylalanylphenylalanine methyl ester revealed specific inhibitory activity against the enzyme chymotrypsin. google.com While the L,L-dipeptide is a substrate, the H-D-Phe-L-Phe-OMe isomer was found to be resistant to hydrolysis and acted as a competitive inhibitor of the enzyme, with a measured inhibition constant (Ki) of 9.0 x 10⁻⁵ M. google.com Structural analysis suggested that this inhibitory action stems from a specific conformation where an intramolecular hydrophobic core interacts with the enzyme's S2 binding site. google.com

Broader studies have synthesized and tested series of phenylalanine-containing dipeptide esters as selective inhibitors for other enzymes. For instance, dipeptide esters containing phenylalanine and Nω-nitroarginine act as competitive inhibitors of nitric oxide synthase (NOS) isoforms. These studies show that the inhibitory potency and selectivity depend significantly on the amino acid sequence and chirality, highlighting the importance of precise molecular structure in designing effective enzyme inhibitors. In some enzymatic reactions, high concentrations of the substrate or its constituent parts can lead to a weak inhibitory effect, as was noted for the SSAP-catalyzed synthesis where high levels of free phenylalanine slightly decreased the reaction rate. capes.gov.br

Role in Metabolic Pathway Research and Neurotransmitter Synthesis Studies

This compound and its parent amino acid, phenylalanine, are integral to studies of metabolic pathways and neurotransmitter synthesis. Phenylalanine is an essential amino acid and a direct precursor to tyrosine, which in turn is a building block for a cascade of vital neurotransmitters, including dopamine, norepinephrine, and epinephrine. google.com

Research in this area utilizes phenylalanine derivatives to probe these pathways. As this compound can be hydrolyzed by cellular enzymes to release free L-phenylalanine, it can be used as a delivery agent to introduce phenylalanine into biological systems for metabolic studies. This approach is relevant in research concerning neurological function and disorders where the metabolism of these neurotransmitters is implicated. google.com Furthermore, dipeptide derivatives of L-DOPA, a related molecule, have been explored as prodrugs, indicating a research paradigm where dipeptides like this compound could be investigated as carriers for therapeutic agents targeting specific metabolic or signaling pathways.

Phenylalanine Metabolism and its Derivatives in Biological Systems

Phenylalanine is an essential amino acid, meaning it must be obtained through diet in humans and other animals as it cannot be synthesized anew by the body. wikipedia.orgontosight.ai It serves as a fundamental building block for proteins and is a precursor for the synthesis of crucial biomolecules, including neurotransmitters. cymitquimica.comwikipedia.org The metabolic pathway of phenylalanine primarily involves its conversion to tyrosine through a process called hydroxylation. nih.gov This conversion is a critical step in maintaining balanced concentrations of both aromatic amino acids in the plasma. nih.gov

The study of phenylalanine metabolism is vital for understanding certain genetic disorders like phenylketonuria (PKU), where the inability to properly metabolize phenylalanine leads to its accumulation. ontosight.ai Research utilizing derivatives such as L-phenylalanine methyl ester hydrochloride can provide insights into amino acid transport and enzymatic reactions related to these metabolic pathways. ontosight.ai

Precursor Roles in Biosynthetic Pathways

In biological systems, amino acids and their derivatives are fundamental precursors in a multitude of biosynthetic pathways. Phenylalanine, for instance, is the starting compound for the synthesis of flavonoids in plants. wikipedia.org It is converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase, initiating a cascade of reactions that produce a wide array of secondary metabolites. wikipedia.orgfrontiersin.org

Dipeptides and their derivatives can also act as precursors or intermediates. While direct biosynthetic pathways utilizing this compound are not extensively documented, its components, phenylalanine and its methyl ester, are significant. L-Phenylalanine is commercially produced using engineered E. coli for various applications, including its use as a precursor in the synthesis of the artificial sweetener aspartame. wikipedia.org The biosynthesis of diverse phenylalanine derivatives from simpler compounds like aryl aldehydes or carboxylic acids is an active area of research, highlighting the potential for creating novel building blocks for therapeutic applications. flintbox.combiorxiv.org

Applications in Drug Discovery and Therapeutic Development Research

The unique properties of peptides and their derivatives, such as this compound, make them attractive candidates for various applications in drug discovery and development.

Design and Synthesis of Peptide Analogs for Therapeutic Exploration

The modification of peptide structures is a key strategy in the development of new therapeutic agents. mdanderson.org this compound can serve as a starting material or a structural motif in the synthesis of more complex peptide analogs. For example, dipeptides are used to create prodrugs, which are inactive forms of a drug that are converted to the active form within the body. google.com The synthesis of N-blocked amino acid and dipeptide chloromethyl esters, which can react with carboxylic acid groups in drugs, is one such application. researchgate.net

Furthermore, the creation of peptide analogs containing non-natural amino acids or modified backbones is a strategy to enhance their therapeutic properties. mdpi.com Research into phenylalanine-containing cyclic dipeptides has shown their potential as low molecular weight hydrogelators, which can be tuned for applications in drug delivery. rsc.org

Exploration of Enhanced Stability and Bioavailability in Peptide Therapeutics

A major challenge in the development of peptide-based drugs is their poor oral bioavailability and stability in the gastrointestinal tract. hilarispublisher.cominnovareacademics.in Chemical modifications are a primary strategy to overcome these hurdles. mdpi.com

Strategies to improve stability and bioavailability include:

Incorporation of non-natural amino acids: Replacing natural amino acids with synthetic ones can make peptides less susceptible to enzymatic degradation. acs.org

N-methylation: The methylation of the peptide backbone, as seen in N-methyl phenylalanine, can improve cell penetration. innovareacademics.in

Lipidation: Attaching fatty acid chains to peptides increases their lipophilicity, which can enhance their absorption and stability. hilarispublisher.comthno.org

PEGylation: The addition of polyethylene (B3416737) glycol (PEG) chains can protect peptides from enzymatic degradation and improve their solubility. frontiersin.org

Cyclization: Creating cyclic peptides can enhance their stability and oral absorption. thno.org

Research has shown that a chain of methylphenylalanine had improved penetration through Caco-2 cell cultures, a model of the intestinal barrier, compared to a similar chain of phenylalanine. hilarispublisher.cominnovareacademics.in

Development of Targeted Delivery Systems

Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of action, thereby improving efficacy and reducing side effects. Dipeptides and phenylalanine-containing nanostructures are being explored for this purpose.

Self-assembling dipeptide nanoparticles have been developed for tumor-targeted drug delivery. nih.gov For instance, nanoparticles formed from Arg-α,β-dehydrophenylalanine can be derivatized with folic acid, which targets cancer cells that overexpress the folate receptor. nih.gov These nanoparticles, when loaded with a chemotherapeutic drug like doxorubicin, have shown enhanced cellular uptake and tumor regression in preclinical models. nih.gov

Furthermore, dipeptide nanotubes have been designed for sustained drug delivery. rsc.orgnih.gov These nanotubes, formed from self-assembling dipeptides like Phe-ΔPhe (phenylalanine-α,β-dehydrophenylalanine), are biocompatible, stable against proteases, and can encapsulate drug molecules. rsc.org They have been investigated for delivering anticancer drugs and for sustained intravitreal delivery of therapeutics for eye diseases. rsc.orgnih.gov

Research into Specific Therapeutic Areas (e.g., Oncology, Immunology)

The application of peptide-based strategies is being actively investigated in specific therapeutic fields like oncology and immunology.

In oncology , the use of small peptides to target tumor cells is a promising chemotherapeutic strategy. ingentaconnect.com Dipeptides containing alkylating agents have been synthesized and have shown cytotoxic activity against various human tumor cell lines. ingentaconnect.com The activity of these compounds is influenced by factors such as amino acid sequence and modifications at the C- and N-termini. ingentaconnect.com Additionally, peptide-based nanostructures are being used to deliver cancer-testis antigen-derived peptides to stimulate an anti-tumor immune response. acs.org

In immunology , derivatives of muramyl dipeptide (MDP), a component of the bacterial cell wall, are being explored for their ability to modulate the immune system. frontiersin.orgnih.gov MDP is recognized by the intracellular receptor NOD2, and its derivatives have been investigated as adjuvants in cancer vaccines and for their potential to either enhance or suppress immune responses. frontiersin.orgnih.gov For example, Mifamurtide, an MDP derivative, is used in the treatment of osteosarcoma. frontiersin.org

Proteomics Research Applications of H-Phe-Phe-OMe HClresearchgate.net

The dipeptide methyl ester, L-Phenylalanyl-L-phenylalanine methyl ester hydrochloride (this compound), serves as a valuable tool in the multifaceted field of proteomics, the large-scale study of protein structure and function. github.io Its defined chemical structure allows it to be employed in several key proteomics workflows, primarily as a model substrate for enzyme characterization, in the development of mass spectrometry techniques, and in the investigation of protein-ligand interactions.

A significant application of this compound in proteomics is its use as a specific substrate to characterize the activity and specificity of proteases. Proteases are a class of enzymes that catalyze the cleavage of peptide bonds, and understanding their precise substrates is crucial for elucidating their biological roles. The Phe-Phe motif within this compound can be recognized and cleaved by certain proteases. For instance, studies on kallikrein-related peptidases (KLKs) have generated activity-based probes based on a Phe-Phe motif to achieve specific labeling and inhibition. nih.gov By using a well-defined, simple substrate like this compound, researchers can perform kinetic assays to map the active sites of proteases and determine their substrate preferences, which is a foundational step in functional proteomics and inhibitor design. hzdr.de

Mass spectrometry (MS) is the cornerstone technology of modern proteomics, enabling the identification and quantification of thousands of proteins from complex biological samples. mpg.de Dipeptide methyl esters, including this compound, are instrumental in fundamental studies of peptide fragmentation in the gas phase. nih.govnih.gov The analysis of how a simple, known peptide fragments under collision-induced dissociation (CID) in a mass spectrometer provides crucial information for improving the algorithms used to identify unknown proteins from their constituent peptides. wichita.edu Studies on N-terminally modified dipeptide methyl esters have shown that the presence of the ester group and other modifications can direct fragmentation pathways, providing insights that are essential for the de novo sequencing of peptides and the accurate interpretation of tandem mass spectra (MS/MS). nih.govmdpi.com

Furthermore, dipeptides and their derivatives are increasingly being investigated for their roles as signaling molecules and their ability to interact with proteins, thereby modulating cellular processes. Proteomics techniques such as thermal proteome profiling (TPP) are used to identify the protein targets of small molecules on a proteome-wide scale. While specific TPP studies on this compound are not prominent, research on other dipeptide derivatives has successfully used proteomics to identify protein interactions. oup.comoup.com For example, studies on cyclic dipeptides have shown they can significantly alter the thermal stability of specific proteins, indicating a direct binding interaction. oup.comoup.com This suggests a paradigm where this compound could be used as a probe in similar interaction proteomics workflows to discover novel protein-binding partners and explore its potential biological functions.

The table below summarizes the key research applications of dipeptide methyl esters like this compound in proteomics, based on studies of analogous compounds.

| Proteomics Application Area | Role of Dipeptide / Derivative | Research Goal | Relevant Techniques | Key Findings |

| Enzyme Substrate Specificity | Model Substrate | To map the substrate binding pockets and determine the specificity of proteases. hzdr.de | Kinetic Assays, Activity-Based Probes (ABPs) | Identification of preferred amino acid sequences for specific proteases, enabling inhibitor design. nih.gov |

| Mass Spectrometry Methods | Fragmentation Standard | To understand the fundamental principles of peptide fragmentation in tandem MS. wichita.edu | ESI-MS/MS, Collision-Induced Dissociation (CID) | Characterization of fragmentation patterns helps improve protein identification algorithms and de novo sequencing. nih.govnih.gov |

| Interaction Proteomics | Probe / Ligand | To identify protein binding partners of the dipeptide on a proteome-wide scale. oup.com | Thermal Proteome Profiling (TPP), Affinity Purification-MS | Discovery of dipeptides modulating the stability and function of key cellular proteins, such as metabolic enzymes. oup.comoup.com |

| Phosphoproteomics | Modulator | To investigate changes in protein phosphorylation in response to dipeptide treatment. researchgate.net | LC-MS/MS, Kinase Assays | Identification of signaling pathways affected by dipeptides, revealing their mode of action in cellular processes. researchgate.net |

Analytical Methodologies and Characterization Techniques in H Phe Phe Ome Hcl Research

Spectroscopic and Chromatographic Approaches for Analysis

A combination of spectroscopic and chromatographic techniques is essential for the comprehensive analysis of H-Phe-Phe-OMe HCl. These methods provide detailed information on the molecule's structure, purity, and conformational behavior.

Advanced NMR Spectroscopic Investigations of Molecular Conformation and Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural confirmation and conformational analysis of dipeptides like this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, NOESY) experiments provide a wealth of information.

¹H and ¹³C NMR spectra offer direct evidence of the compound's covalent structure. For instance, the chemical shifts observed for HCl·H-Phe-Phe-OMe in D₂O provide a clear fingerprint of the molecule, allowing for the assignment of each proton and carbon to its position in the dipeptide backbone and side chains.

Table 1: NMR Spectroscopic Data for HCl·H-Phe-Phe-OMe in D₂O| Nucleus | Chemical Shift (δ) in ppm |

|---|---|

| ¹H NMR | 7.46–7.18 (m, 10H), 4.71 (dd, J = 6.4, 8.0 Hz, 1H), 4.18 (t, J = 7.1 Hz, 1H), 3.67 (s, 3H), 3.24–2.96 (m, 4H) |

| ¹³C NMR | 172.7, 168.8, 136.2, 133.6, 129.5, 129.23, 129.20, 128.9, 128.1, 127.4, 54.4, 54.2, 53.0, 36.8, 36.7 |

Data sourced from a study on peptide synthesis using liquid-assisted ball-milling.

Beyond simple structural verification, advanced NMR studies are crucial for investigating the molecule's three-dimensional conformation and non-covalent interactions. The conformational homogeneity of dipeptides can be significantly influenced by factors like intramolecular ion-pairing. rsc.org For aromatic dipeptides, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space interactions, such as those between the two phenyl rings, which dictate the preferred folded conformation. nih.govresearchgate.net

Furthermore, NMR is invaluable for studying host-guest interactions. When this compound interacts with a chiral receptor, changes in the chemical shifts of both the host and guest protons can be observed. csic.es These shifts provide evidence of complex formation and can be used to determine binding affinities and elucidate the geometry of the host-guest complex. rsc.org For example, studies on related amino acid esters with synthetic receptors have shown that the degree of chemical shift non-equivalence can be directly related to the extent of interaction. rsc.org

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of this compound and for monitoring the progress of its synthesis. nih.gov Reversed-phase HPLC (RP-HPLC), typically using a C18 column, is the most common modality.

In a typical setup, a gradient elution with a mobile phase consisting of water and an organic solvent like acetonitrile, often with an acid modifier such as trifluoroacetic acid (TFA), is used to separate the dipeptide from starting materials, by-products, and other impurities. nih.govmdpi.com The purity is determined by integrating the peak area of the target compound relative to the total area of all observed peaks in the chromatogram, detected via UV absorbance, commonly at 214 nm or 220 nm. nih.govresearchgate.net

HPLC is also critical for monitoring the kinetics of a reaction. By taking aliquots from a reaction mixture at different time points and analyzing them by HPLC, chemists can track the consumption of reactants and the formation of the product, allowing for the optimization of reaction conditions such as temperature and time. psu.edu Furthermore, chiral HPLC, which employs a chiral stationary phase (CSP), is essential for separating enantiomers and diastereomers, a critical step in assessing the stereochemical outcome of a synthesis. rsc.orgscielo.brchromatographytoday.com

Mass Spectrometry (MS) for Structural Elucidation

Mass spectrometry (MS) is a powerful technique used to confirm the molecular weight and elucidate the structure of this compound. Electrospray ionization (ESI) is a common soft ionization technique that allows the protonated molecule [M+H]⁺ to be observed, confirming the molecular mass of the dipeptide. ntu.ac.uk

Tandem mass spectrometry (MS/MS) provides deeper structural insights through fragmentation analysis. By selecting the parent ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. For a protected analogue, Fmoc-Phe-Phe-OMe, detailed MS/MS analysis revealed that the ester bond was a primary site of fragmentation, alongside the peptide bond, helping to confirm the sequence. mdpi.comresearchgate.net The presence of the phenylalanine residue significantly influences the fragmentation pathways of deprotonated peptides. core.ac.uk The analysis of these fragment ions allows for the verification of the amino acid sequence and the identity of the constituent residues. researchgate.netscispace.com

Advanced MS techniques can also be coupled with chemical derivatization for complex structural elucidation. For example, in the structural determination of unknown metabolites, coupling with an amino acid ester like L-phenylalanine methyl ester can help to establish the absolute configuration of the unknown molecule by comparing the chromatographic and mass spectrometric behavior of the resulting diastereomers with synthetic standards.

Chiral Recognition and Enantioselective Analysis Methods

The presence of two chiral centers in this compound makes its stereochemistry a critical aspect of its identity and function. Therefore, methods for chiral recognition and the determination of enantiomeric purity are paramount.

Development and Application of Chiral Receptors

The selective recognition of peptide enantiomers and diastereomers is a significant goal in supramolecular chemistry. This is often achieved through the design and synthesis of chiral receptors. These hosts create a specific chiral environment that allows them to bind preferentially to one stereoisomer of a guest molecule like this compound over another.

A variety of receptor architectures have been developed. These include macrocycles like crown ethers and cyclodextrins, which can form inclusion complexes with the ammonium (B1175870) group of the amino acid ester. rsc.org Polyanionic resorcin rsc.orgarenes and peptidoresorc rsc.orgarenes have been shown to act as synthetic receptors for dipeptides, with binding driven by hydrogen bonds. nih.gov

Interestingly, even achiral hosts can be used for chiral recognition. An achiral tetraphenylethene-based cage has been shown to selectively bind and dimerize aromatic dipeptides, including Phe-Phe, leading to a chiral adaptive response that can be detected by circular dichroism (CD) spectroscopy. rsc.org The binding of dipeptides within the cavity of such hosts can induce a specific folded conformation, leading to unique chiroptical signatures. nih.govacs.orgnih.gov The study of these host-guest interactions relies on techniques like NMR spectroscopy, which can probe the specific interactions driving the recognition, and fluorescence spectroscopy, which can detect changes in emission upon binding. csic.esrsc.org

Assessment of Enantiomeric Excess in Synthetic Products

Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in excess of the other. Its accurate determination is crucial in asymmetric synthesis.

Chromatographic methods are widely used for this purpose. Chiral HPLC, which utilizes a chiral stationary phase, can physically separate the enantiomers, allowing for their direct quantification. rsc.orgscielo.bruma.es

Mass spectrometry also offers powerful methods for ee determination. The enantiomer-labeled (EL) host method is a notable example. In this technique, a 1:1 mixture of a non-labeled chiral host and its isotopically-labeled enantiomer is mixed with the analyte. The relative intensities of the resulting diastereomeric host-guest complex ions in the mass spectrum, often measured using Fast Atom Bombardment (FAB-MS), can be correlated to the enantiomeric excess of the analyte. polyu.edu.hkrsc.orgrsc.orgjst.go.jp

Table 2: Example of Enantiomeric Excess Determination using FAB-MS with an Enantiomer-Labeled Host| Analyte (Guest) | Enantiomeric Excess (ee) of (S)-isomer | Measured Intensity Ratio* |

|---|---|---|

| Phenylglycine methyl ester | 100% (pure S) | 0.53 |

| Phenylglycine methyl ester | 80% | Value falls on a linear plot between pure enantiomers |

| Phenylglycine methyl ester | 0% (racemic) | 1.00 |

| Phenylglycine methyl ester | 100% (pure R) | 1.84 |

\Intensity Ratio = I[(HRRRR + G)⁺] / I[[²H₆]-(HSSSS + G)⁺]. Data adapted from a study on various primary amine hydrochlorides. rsc.org*

A more recent and highly sensitive technique is Photoelectron Circular Dichroism (PECD). aps.orgrsc.orgmpg.de This gas-phase method involves photoionizing the chiral molecule with circularly polarized light and measuring the resulting forward-backward asymmetry in the emission of photoelectrons. rsc.org PECD has been successfully combined with electrospray ionization (ESI) to analyze non-volatile molecules like amino acids, allowing for the determination of enantiomeric excess without the need for derivatization or chromatographic separation. acs.orgresearchgate.net The PECD signal has been shown to scale linearly with the enantiomeric excess, providing a robust method for quantification. acs.org

Structural Elucidation Techniques for Peptide Derivatives

The precise determination of the three-dimensional arrangement of atoms and chemical bonds within a peptide derivative like this compound is fundamental to understanding its function and properties. This is achieved through a combination of powerful structural elucidation techniques.

Advanced Spectroscopic Methods for Structural Assignment

A variety of advanced spectroscopic methods are indispensable for the structural assignment and characterization of peptide derivatives like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly two-dimensional (2D) NMR, is a powerful tool for analyzing the structure of peptides in solution. walisongo.ac.idacs.org Techniques like Correlation Spectroscopy (COSY) help in assigning proton signals and determining the connectivity of amino acids within the peptide chain. walisongo.ac.idacs.org The chemical shifts of protons, especially the α-protons, are sensitive to the amino acid sequence and conformation. acs.org For instance, in dipeptides, the order of the amino acids influences the chemical shift of the α-protons. acs.org

Mass Spectrometry (MS): Mass spectrometry is critical for confirming the molecular weight and sequence of peptides. mdpi.com Electrospray ionization (ESI) is a common technique used for peptide analysis. nih.gov Tandem mass spectrometry (MS/MS) provides fragmentation patterns that can be used to elucidate the peptide's structure. nih.gov For N-terminally modified dipeptide methyl esters, ESI-MS/MS has been used to study their characteristic fragmentation, which can involve complex intramolecular rearrangements. nih.gov High-resolution mass spectrometry (HRMS) is often employed to obtain accurate mass measurements, further confirming the elemental composition of the molecule. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy are valuable for studying the conformational preferences of dipeptides. nih.govresearchgate.net The frequencies and intensities of specific vibrational bands, such as the amide I and amide III bands, are sensitive to the peptide's backbone conformation. nih.govresearchgate.net These techniques have a much shorter timescale than NMR, allowing for the characterization of short-lived conformational states. nih.govresearchgate.net

Methodological Adaptations for Complex Biological Matrices

Analyzing peptides like this compound within complex biological matrices such as plasma, serum, or tissue presents significant challenges due to the presence of numerous interfering substances. biopharmaservices.comsannova.net Therefore, specific methodological adaptations are required to ensure accurate and reliable quantification.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred method for the bioanalysis of peptides. biopharmaservices.com This approach offers high selectivity and sensitivity, allowing for the distinction between structurally similar peptides without the need for specific antibodies. biopharmaservices.com High-resolution mass spectrometry (HRMS) can offer advantages over triple quadrupole systems for peptide quantification in complex matrices. sannova.net

Effective sample preparation is crucial to minimize matrix effects, which can suppress or enhance the analyte signal. sannova.netwaters.com Common sample preparation techniques for peptides in biological matrices include:

Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up peptide samples and is often preferred over protein precipitation and liquid-liquid extraction. biopharmaservices.comwaters.com Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can selectively separate the target analytes from matrix components. waters.com

Protein Precipitation: This technique is used to remove larger proteins that can interfere with the analysis.

The stability of peptides in biological matrices is another important consideration, as they can be subject to enzymatic and chemical degradation. biopharmaservices.com The use of stabilizers may be necessary for reliable quantitative analysis. biopharmaservices.com Furthermore, ensuring the peptide remains dissolved at every stage of sample handling is critical to avoid issues like poor linearity and low sensitivity. biopharmaservices.com

For challenging analyses, techniques like differential mobility separation (DMS) mass spectrometry can provide an additional level of selectivity by separating ions in the gas phase, reducing background noise and improving detection limits. sciex.com

Future Prospects and Emerging Research Frontiers for H Phe Phe Ome Hcl

Integration with Advanced Bio-Imaging and Sensing Technologies

The unique self-assembly properties of diphenylalanine derivatives are paving the way for their use in sophisticated bio-imaging and sensing devices. The ability of these molecules to form well-ordered nanostructures is being harnessed to create novel platforms for detecting and monitoring biological and chemical agents. rsc.orgmagtech.com.cn

Researchers have demonstrated that self-assembled microstructures of diphenylalanine can function as optical waveguides. rsc.org These structures, including micro-rods and annular rings, can guide broadband light and exhibit spectrally asymmetric Fano resonances. rsc.org The sensitivity of these resonances to the surrounding environment, such as the presence of specific dyes like Congo red, highlights their potential as highly precise chemical and biological sensors. rsc.org Such systems could lead to the development of advanced diagnostic tools, micro-optical devices, and photonic integrated circuits. rsc.org

Furthermore, nanostructures derived from peptide self-assembly are being explored for creating highly sensitive biosensors. researchgate.net For instance, self-assembled diphenylalanine nanowires have been combined with graphene to create nanocomposites for amperometric biosensors. researchgate.net These biosensors show high electrocatalytic activity, enabling the sensitive detection of molecules like hydrogen peroxide. researchgate.net The integration of H-Phe-Phe-OMe HCl as a fundamental building block in these systems could enhance their biocompatibility and specificity, opening doors for real-time diagnostics and monitoring within biological systems. The modification of electrode surfaces with peptide nanotubes has already shown promise for enzyme-biosensor applications. tandfonline.com

Exploration of Novel Bioconjugation and Material Science Applications

The chemical structure of this compound, featuring a primary amine and a methyl ester group, makes it a versatile candidate for bioconjugation and the development of novel biomaterials. Bioconjugation involves covalently linking a biomolecule to another moiety to impart new, desirable properties, such as improved stability or therapeutic efficacy. rsc.org

The terminal amine of this compound can be a target for various bioconjugation strategies. Amine-selective reagents are widely used to modify peptides and proteins, and techniques involving these reactions could be applied to this compound to attach it to larger molecules, surfaces, or nanoparticles. rsc.org This could be used to create new drug delivery systems or functionalized materials for tissue engineering. tandfonline.commdpi.com

In material science, the self-assembly of diphenylalanine derivatives is a powerful method for fabricating bio-inspired nanostructures with unique physical properties for applications in engineering and medicine. rsc.orgmagtech.com.cn These peptides can form hydrogels, which are highly valuable as scaffolds for cell culture and as vehicles for drug delivery. rsc.orgresearchgate.net The specific sequence and chirality of the peptides influence the architecture and mechanical properties of the resulting hydrogel network. mdpi.com By incorporating this compound into these systems, it may be possible to fine-tune the properties of the resulting materials, such as enhancing the mechanical strength of hydrogels or creating materials with specific recognition capabilities. researchgate.net The cooperative assembly of these peptides with other molecules, like metalloporphyrins, can even lead to functional materials capable of catalysis. amazonaws.comresearchgate.net

Interdisciplinary Research with Nanotechnology and Supramolecular Chemistry

The intersection of nanotechnology and supramolecular chemistry provides a fertile ground for exploring the potential of this compound. Supramolecular chemistry focuses on the non-covalent interactions that govern molecular self-assembly, a phenomenon central to the utility of diphenylalanine peptides. amazonaws.comresearchgate.net These peptides are known to spontaneously form a variety of well-ordered nanostructures, including nanotubes, nanovesicles, and nanofibers, driven by interactions like π-π stacking and hydrogen bonding. nih.govrsc.orgamazonaws.com

The field of bionanotechnology has extensively studied the construction of micro- and nano-scale assemblies using biological building blocks like dipeptides. magtech.com.cn Diphenylalanine and its derivatives are particularly attractive due to their biocompatibility, ease of chemical modification, and simple preparation. magtech.com.cn The resulting nanostructures have wide-ranging applications in optoelectronics, catalysis, and biomedicine. magtech.com.cn For example, diphenylalanine nanotubes have been used as templates for creating silver nanowires and are noted for their exceptional mechanical stiffness. nih.gov

The self-assembly process can be controlled by various physical and chemical factors, allowing for the creation of tailored nano-architectures. magtech.com.cn Research has shown that even trace amounts of solvent can significantly influence the self-assembly of dipeptides. tandfonline.com The specific structure of this compound, with its terminal modifications, can influence the kinetics and thermodynamics of assembly, leading to novel supramolecular structures. amazonaws.com All-atom molecular dynamics simulations have been used to investigate the self-assembly of diphenylalanine peptides on surfaces like graphene, providing insight into the adsorption mechanism and the resulting electronic properties, which are crucial for sensing applications. researchgate.net

Computational Chemistry and In Silico Modeling for Predictive Research

Computational chemistry and in silico modeling are becoming indispensable tools for predicting and understanding the behavior of molecules like this compound at the atomic level. These methods allow researchers to investigate the mechanisms of self-assembly, predict molecular properties, and design new materials with desired functionalities, complementing experimental work. researchgate.netnih.gov

Molecular dynamics (MD) simulations, for example, have been employed to study the self-assembly of diphenylalanine peptides in aqueous solutions and on surfaces like graphene. researchgate.net These simulations provide detailed insights into the structural properties and interactions that drive the formation of nanostructures, such as nanotubes. nih.govresearchgate.net By understanding the role of hydrogen bonds and the influence of the environment on the assembly process, researchers can better control the fabrication of these nano-architectures. researchgate.net

Computational models are also used to analyze the binding modes and conformational preferences of peptide derivatives. nih.govtandfonline.com Such studies can help in the rational design of peptide-based sensors, drugs, and materials by predicting how modifications to the peptide structure will affect its function. For this compound, in silico modeling can predict its conformational landscape and how it interacts with other molecules or surfaces, guiding experimental efforts in bioconjugation and material design.

Below is a table of computed chemical properties for this compound, which are essential for computational modeling studies.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₃ClN₂O₃ | PubChem nih.gov |

| Molecular Weight | 362.8 g/mol | PubChem nih.gov |

| Topological Polar Surface Area | 81.4 Ų | PubChem nih.gov |

| Hydrogen Bond Donor Count | 2 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 4 | PubChem nih.gov |

| Rotatable Bond Count | 7 | PubChem nih.gov |

Q & A

Q. How should researchers design studies to investigate off-target effects in complex biological systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.